molecular formula C31H32N4O2 B1227899 3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one

3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one

Cat. No. B1227899
M. Wt: 492.6 g/mol
InChI Key: BXSFOIVYQMOQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one is a diarylmethane.

Scientific Research Applications

Antitussive Effects

Compounds related to azepino[2,1-b]quinazolones, including those similar to the specified chemical, have shown notable antitussive (cough suppressing) activity. One such compound demonstrated effects comparable to codeine, a common antitussive medication (Nepali et al., 2011).

Antihypertensive Properties

Quinazoline derivatives, including those with structures akin to the chemical , were found to possess significant antihypertensive (blood pressure-lowering) effects in studies involving spontaneously hypertensive rats (Takai et al., 1986).

Antiasthmatic Activity

7,8,9,10-Tetrahydro azepino[2,1-b]-quinazolin-12(6H)-one (TAZQ), closely related to the requested compound, has shown potent bronchodilator properties and significant anti-inflammatory and antioxidant activities, suggesting its potential as a treatment for asthma (Bande et al., 2012).

Immunopharmacological Effects

Another closely related compound, azepino[2,1-b]quinazolin-12(6H)-one-7, 8, 9, 10-tetrahydro (RLX), demonstrated notable effects on cell-mediated and humoral components of the immune system, suggesting its potential in immunopharmacology (Sharma et al., 1992).

Anticonvulsive and Antihypoxic Agents

The structure of quinazolines, similar to the compound , has been associated with potent anticonvulsive and antihypoxic activities, indicating potential applications in neurological disorders (Hori et al., 1990).

Antimicrobial Activity

Substituted quinazolin-3(4H)-ones, related to the specified chemical, have been synthesized and shown to exhibit antibacterial and antifungal activities (Raghavendra et al., 2008).

Anticancer Agent

TAZQ, similar in structure, has been reported for its anticancer potential and is under pre-clinical studies for this activity (Sharma et al., 2016).

Antitumor and Antiviral Agents

Quinazoline derivatives, akin to the mentioned chemical, have shown broad spectrum antitumor activity and moderate anti HIV-1 potency, highlighting their potential as antitumor and antiviral agents (El-Sherbeny et al., 2003).

properties

Product Name

3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one

Molecular Formula

C31H32N4O2

Molecular Weight

492.6 g/mol

IUPAC Name

3-(4-benzhydrylpiperazine-1-carbonyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one

InChI

InChI=1S/C31H32N4O2/c36-30(25-15-16-26-27(22-25)32-28-14-8-3-9-17-35(28)31(26)37)34-20-18-33(19-21-34)29(23-10-4-1-5-11-23)24-12-6-2-7-13-24/h1-2,4-7,10-13,15-16,22,29H,3,8-9,14,17-21H2

InChI Key

BXSFOIVYQMOQAG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N2CC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Reactant of Route 3
Reactant of Route 3
3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Reactant of Route 4
Reactant of Route 4
3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Reactant of Route 5
Reactant of Route 5
3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Reactant of Route 6
3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.